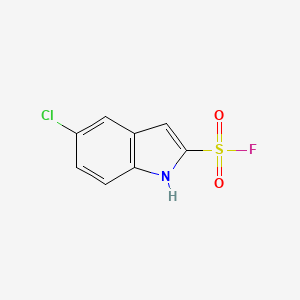
3-(1-Methylindolin-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylindolin-5-yl)propan-1-amine is an organic compound with the molecular formula C12H18N2 It features an indoline structure substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylindolin-5-yl)propan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methylindoline. This can be achieved by methylating indoline using methyl iodide in the presence of a base such as potassium carbonate.
Chain Extension: The next step involves the introduction of the propan-1-amine chain. This can be done through a nucleophilic substitution reaction where 1-methylindoline reacts with 3-chloropropan-1-amine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylindolin-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
3-(1-Methylindolin-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(1-Methylindolin-5-yl)propan-1-amine depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-1-yl)propan-1-amine: Similar structure but lacks the methyl group on the nitrogen atom.
3-(1-Methylindolin-2-yl)propan-1-amine: Similar structure but with the propan-1-amine chain attached at the 2-position of the indoline ring.
3-(1-Methylindolin-6-yl)propan-1-amine: Similar structure but with the propan-1-amine chain attached at the 6-position of the indoline ring.
Uniqueness
3-(1-Methylindolin-5-yl)propan-1-amine is unique due to the specific positioning of the propan-1-amine chain and the methyl group on the indoline ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(1-methyl-2,3-dihydroindol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-5,9H,2-3,6-8,13H2,1H3 |
Clé InChI |
UAKBFRHIDPANCS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)




![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)


